Retigeranic acid

Description

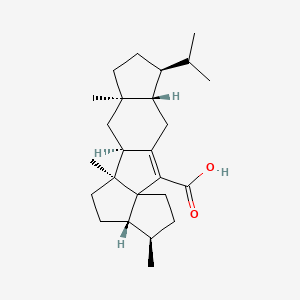

Structure

3D Structure

Properties

CAS No. |

40184-98-3 |

|---|---|

Molecular Formula |

C25H38O2 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

(1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.02,9.05,9.013,17]octadec-10-ene-10-carboxylic acid |

InChI |

InChI=1S/C25H38O2/c1-14(2)16-7-9-23(4)13-20-17(12-19(16)23)21(22(26)27)25-11-6-15(3)18(25)8-10-24(20,25)5/h14-16,18-20H,6-13H2,1-5H3,(H,26,27)/t15-,16+,18+,19+,20+,23-,24+,25?/m1/s1 |

InChI Key |

GTPDAZPJWLNUDK-UZQQHGMGSA-N |

Isomeric SMILES |

C[C@@H]1CCC23[C@H]1CC[C@]2([C@H]4C[C@]5(CC[C@H]([C@@H]5CC4=C3C(=O)O)C(C)C)C)C |

Canonical SMILES |

CC1CCC23C1CCC2(C4CC5(CCC(C5CC4=C3C(=O)O)C(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Sesterterpene: A Technical Guide to the Discovery and Isolation of Retigeranic Acid from Lobaria retigera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retigeranic acid, a complex pentacyclic sesterterpenoid, stands as a molecule of significant interest in the field of natural product chemistry and drug discovery. First isolated from the lichen Lobaria retigera, its intricate carbon skeleton and potential biological activities have captivated chemists and pharmacologists alike.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of this compound, with a focus on the core methodologies and data relevant to researchers in the field. While the initial discovery dates back several decades, the primary focus of subsequent research has been on its total synthesis, leaving a notable gap in the detailed public record of its natural extraction and biological characterization. This document aims to consolidate the available information and present it in a structured format, inclusive of detailed, albeit generalized, experimental protocols and mandatory visualizations to facilitate a deeper understanding of this unique natural product.

Discovery and Source

This compound was first identified as a constituent of the lichen genus Lobaria, specifically from the species Lobaria retigera.[1][2] Lichens of the Lobaria genus are known to produce a diverse array of secondary metabolites, some of which possess interesting biological properties. The initial reports from the early 1970s detailed the isolation and structural elucidation of Retigeranic acids A and B from these lichens.[1] The unique sesterterpene backbone, characterized by a complex fused ring system, immediately distinguished it from other natural products and spurred interest in its chemical synthesis.[2]

Experimental Protocols: Extraction and Isolation of this compound

1. Collection and Preparation of Lichen Material:

-

Collect fresh and healthy thalli of Lobaria retigera.

-

Clean the lichen material to remove any debris, such as soil, bark, and other plant matter.

-

Air-dry the cleaned lichen material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried lichen material into a coarse powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

-

Pack the powdered lichen material into a Soxhlet apparatus.

-

Perform sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by diethyl ether, and then acetone (B3395972) or methanol (B129727). This compound, being an acidic compound, is typically extracted in the more polar fractions.

-

Alternatively, macerate the powdered lichen material in a suitable solvent (e.g., acetone or methanol) at room temperature with constant agitation for a period of 48-72 hours. Repeat the extraction process three times with fresh solvent.

-

Combine the respective solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.

3. Acid-Base Partitioning:

-

Dissolve the crude acetone or methanol extract in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react with the base and move into the aqueous layer as its sodium salt.

-

Separate the aqueous layer and acidify it with dilute hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the crude this compound.

-

Extract the acidified aqueous layer with diethyl ether or ethyl acetate.

-

Wash the organic layer with distilled water until neutral, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield the crude acidic fraction containing this compound.

4. Chromatographic Purification:

-

Subject the crude acidic fraction to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with an appropriate staining reagent (e.g., iodine vapor or a ceric sulfate spray followed by heating).

-

Pool the fractions containing the compound of interest.

-

Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

5. Crystallization:

-

Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure crystals.

Experimental Workflow Diagram

Caption: Generalized workflow for the extraction and isolation of this compound.

Quantitative Data

Specific quantitative data regarding the yield and purity of this compound from its natural source, Lobaria retigera, is not extensively reported in the available literature. The majority of modern research has focused on achieving its total synthesis, with reported yields pertaining to these synthetic routes. For researchers interested in natural product isolation, the lack of this data presents a challenge and an opportunity for further investigation.

| Parameter | Value | Source |

| Extraction Yield | Not explicitly reported in recent literature. | - |

| Purity | Not explicitly reported in recent literature. | - |

Biological Activities and Signaling Pathways

The biological activities of purified this compound have not been extensively studied. However, crude extracts of Lobaria retigera have been reported to possess various biological activities, including antimicrobial and antioxidant properties. It is plausible that this compound contributes to these activities. Given the structural complexity and the presence of a carboxylic acid functional group, it is hypothesized that this compound may exhibit anti-inflammatory and anticancer properties.

Potential Anti-Inflammatory and Anticancer Signaling Pathways

Many natural products with acidic functionalities and complex ring structures are known to modulate key signaling pathways involved in inflammation and cancer. Two such pathways that represent potential targets for this compound are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. Inhibition of this pathway is a key target for anti-inflammatory drug development.

NF-κB Signaling Pathway Diagram

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.

PI3K/Akt Signaling Pathway Diagram

References

Retigeranic Acid: A Comprehensive Technical Guide on the Pentacyclic Sesterterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigeranic acid, a structurally complex pentacyclic sesterterpenoid, represents a fascinating and challenging target for synthetic chemists. First isolated from the lichen Lobaria retigera, its unique 5-6-5-5-5 fused ring system has prompted the development of numerous innovative synthetic strategies. This technical guide provides an in-depth overview of this compound, focusing on its chemical synthesis. It details the experimental protocols of key total syntheses, presents comparative data in structured tables, and utilizes visualizations to elucidate complex synthetic pathways. While the biological activity of this compound remains largely unexplored, this document serves as a comprehensive resource for researchers interested in the chemistry of this intricate natural product and its potential for future drug discovery and development.

Introduction

This compound is a pentacyclic sesterterpenoid natural product first isolated from the Himalayan lichen Lobaria retigera.[1][2] It is characterized by a unique and highly congested 5/6/5/5/5 fused pentacyclic carbon skeleton.[1] The complex architecture of this compound, featuring multiple stereocenters and a challenging ring system, has made it a prominent target for total synthesis, serving as a benchmark for the development of new synthetic methodologies. This guide provides a detailed examination of the synthetic approaches toward this compound, offering valuable insights for researchers in natural product synthesis and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C₂₅H₃₆O₂. Its structure consists of a fused pentacyclic system with a carboxylic acid functional group. The intricate arrangement of its five rings and multiple chiral centers contributes to its synthetic challenge and potential for unique biological interactions.

Total Synthesis of this compound

The total synthesis of this compound has been a significant endeavor in the field of organic chemistry, with several research groups developing distinct and innovative strategies. These syntheses have not only provided access to this complex natural product but have also pushed the boundaries of synthetic methodology. Below is a summary and comparison of some of the key total syntheses.

Overview of Synthetic Strategies

A number of successful total syntheses of this compound have been reported, each employing a unique approach to construct the formidable pentacyclic framework. These strategies often involve elegant cascade reactions, strategic bond formations, and precise stereochemical control.

| Principal Investigator | Year | Key Reactions | Starting Material(s) | Number of Steps | Overall Yield |

| E. J. Corey | 1985 | Diels-Alder reaction, [2+2] cycloaddition, ring contraction | Melonal | 27 (linear) | Not Reported |

| Tomas Hudlicky | 1988 | [2+3] annulation, Diels-Alder reaction | (+)-pulegone | 15 (linear) | Not Reported |

| Paul A. Wender | 1990 | Arene-alkene photocycloaddition, Diels-Alder reaction | Not Specified | 23 (in 3 parts) | Not Reported |

| Hanfeng Ding | 2023 | Reductive skeletal rearrangement, ODI-[5+2] cycloaddition/pinacol rearrangement | Commercially available chiral aldehyde | 15 | 5.1% |

| Xiaoming Chen & Shao-Hua Wang | 2023 | H-atom transfer cyclization, Conia cyclization | pulegone | Not Specified | Not Reported |

Key Synthetic Pathways and Visualizations

The following diagrams illustrate the logical flow of several key total syntheses of this compound, highlighting the strategic bond formations and transformations of key intermediates.

3.2.1. The Corey Synthesis (1985)

The first total synthesis of (±)-retigeranic acid was accomplished by E.J. Corey and his group. A key feature of this synthesis is a Diels-Alder reaction to construct a key tricyclic intermediate, followed by a [2+2] cycloaddition and subsequent ring expansion and contraction to form the pentacyclic core.

References

Spectroscopic and Biological Insights into Retigeranic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Retigeranic acid, a complex sesterterpenoid natural product. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. Additionally, a logical diagram illustrating a key biological activity of a related compound is provided to inspire further investigation into the therapeutic potential of this molecular scaffold.

Spectroscopic Data of a Key Intermediate in the Synthesis of (-)-Retigeranic Acid A

The following tables summarize the quantitative spectroscopic data for a key intermediate compound in the synthesis of (-)-Retigeranic Acid A, as reported by Wang, X., et al.[1]. This data is crucial for the structural elucidation and characterization of this complex molecule.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) data for a key intermediate in the synthesis of (-)-Retigeranic Acid A.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 5.34 | s | |

| 4.28-4.19 | m | |

| 3.54 | dd | 9.4, 8.1 |

| 2.45 | dddd | 15.2, 12.3, 5.6, 2.8 |

| 2.15-1.97 | m | |

| 1.86 | dddd | 12.9, 9.6, 8.0, 3.3 |

| 1.72 | dt | 13.0, 3.5 |

| 1.69-1.51 | m | |

| 1.48 | s | |

| 1.25 | td | 13.9, 2.8 |

| 0.98 | s | |

| 0.88 | s | |

| 0.02 | s |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) data for a key intermediate in the synthesis of (-)-Retigeranic Acid A.[1]

| Chemical Shift (δ) ppm |

| 149.2 |

| 122.8 |

| 81.5 |

| 68.9 |

| 44.3 |

| 34.4 |

| 29.9 |

| 29.8 |

| 25.9 |

| 25.8 |

| 18.2 |

| 16.9 |

| -4.3 |

| -4.7 |

Infrared (IR) Spectroscopic Data

Table 3: IR (KBr) data for a key intermediate in the synthesis of (-)-Retigeranic Acid A.[1]

| Wavenumber (cm⁻¹) |

| 3384 |

| 2956 |

| 2857 |

| 1684 |

| 1653 |

| 1559 |

| 1506 |

| 1472 |

| 1375 |

| 1363 |

| 1257 |

| 1140 |

| 1106 |

| 1005 |

| 980 |

| 908 |

| 878 |

| 774 |

| 668 |

High-Resolution Mass Spectrometry (HRMS) Data

Table 4: HRMS (ESI-Q-TOF) data for a key intermediate in the synthesis of (-)-Retigeranic Acid A.[1]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 305.1907 | 305.1899 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on standard practices in natural product characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1] For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).[1]

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.[1]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained using an electrospray ionization-quadrupole-time of flight (ESI-Q-TOF) mass spectrometer.[1]

Biological Activity and Potential Therapeutic Pathways

While specific signaling pathway data for this compound is not extensively documented, related sesterterpenoids have shown interesting biological activities. For instance, a study on gracilisoids, a class of plant sesterterpenoids, revealed their immunosuppressive effects on T-cells.[2] This suggests a potential avenue of investigation for this compound's mechanism of action.

The following diagram illustrates a simplified logical workflow for investigating the potential immunosuppressive activity of this compound A, based on the findings for related compounds.

Caption: Logical workflow for investigating the immunosuppressive potential of this compound A.

References

The intricate biosynthetic pathway to the retigeranic acid core structure is a subject of significant interest for researchers in natural product chemistry and drug development. This technical guide provides an in-depth overview of the biosynthesis, focusing on the key enzymatic steps, reaction mechanisms, and experimental methodologies used to elucidate this complex process.

Introduction to Retigeranic Acid

This compound is a sesterterpenoid, a C25 isoprenoid, characterized by a unique and complex pentacyclic ring system. First isolated from the lichen Lobaria retigera, its intricate architecture has made it a challenging target for total synthesis and an intriguing subject for biosynthetic studies. The core structure's potential for biological activity drives the need for a deeper understanding of its natural production.

The Biosynthetic Pathway to the this compound Core

The biosynthesis of the this compound core begins with the universal precursors of all terpenes: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Formation of the Sesterterpene Precursor

IPP and DMAPP are condensed in a head-to-tail fashion by a prenyltransferase (PT), specifically a geranylfarnesyl pyrophosphate synthase (GFPPS), to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).

Cyclization Cascade to the Pentacyclic Core

The crucial step in the formation of the this compound core is the intricate cyclization of GFPP, catalyzed by a sesterterpene synthase (sTPS). While the specific enzyme from Lobaria retigera has not been characterized, a homologous enzyme from Arabidopsis thaliana, AtTPS19, has been identified to produce (-)-retigeranin B, a compound possessing the same core structure as this compound.[1]

Computational studies, specifically Density Functional Theory (DFT) calculations, have shed light on the plausible reaction mechanism.[2] The proposed pathway, termed Route 2, involves a series of carbocation-mediated cyclizations and rearrangements, with a specific ring-closure sequence of A → E → B → C/D.[2] This pathway is energetically favored and leads to the correct stereochemistry of the final product.

Signaling Pathway of this compound Core Biosynthesis ```dot digraph "this compound Core Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];

IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GFPP [label="Geranylfarnesyl Pyrophosphate (GFPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation_Cascade [label="Carbocation Cascade\n(Cyclizations & Rearrangements)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Retigeranic_Core [label="this compound Core", fillcolor="#34A853", fontcolor="#FFFFFF"];

GFPPS [label="GFPPS", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sTPS [label="Sesterterpene\nSynthase (sTPS)\n(e.g., AtTPS19)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

{rank=same; IPP; DMAPP} -> GFPPS; GFPPS -> GFPP; GFPP -> sTPS; sTPS -> Carbocation_Cascade; Carbocation_Cascade -> Retigeranic_Core; }

Caption: Workflow for heterologous expression and purification of AtTPS19.

In Vitro Enzymatic Assay

Objective: To determine the enzymatic activity of the purified sesterterpene synthase and identify the reaction products.

Protocol:

-

Reaction Mixture: The standard assay mixture (1 mL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, and 50 µM of the substrate GFPP.

-

Enzyme Addition: The reaction is initiated by the addition of 5-10 µg of the purified AtTPS19 enzyme.

-

Incubation: The reaction mixture is incubated at 30°C for 2-4 hours.

-

Product Extraction: The reaction is stopped by the addition of 1 mL of hexane (B92381). The mixture is vortexed vigorously for 1 minute and then centrifuged (2000 x g, 5 min) to separate the phases. The upper hexane layer containing the terpene products is carefully collected.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification and Quantification by GC-MS

Objective: To identify and quantify the sesterterpene products from the enzymatic assay.

Protocol:

-

GC-MS System: An Agilent 7890B GC coupled to a 5977A mass spectrometer is typically used.

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating sesterterpenes.

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven temperature program: Start at 80°C, hold for 2 min, ramp to 280°C at a rate of 10°C/min, and hold for 5 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Electron ionization (EI) at 70 eV.

-

Mass scan range: m/z 40-500.

-

-

Identification: The product, (-)-retigeranin B, is identified by comparing its mass spectrum and retention time with those of an authentic standard or by detailed NMR analysis of a larger scale reaction.

-

Quantification: Quantification can be performed by generating a standard curve with an authentic standard of (-)-retigeranin B. The peak area of the product in the sample is then used to determine its concentration.

Quantitative Data

Currently, there is a lack of published, detailed quantitative data for the biosynthesis of the this compound core, such as specific enzyme kinetics (Km, kcat, Vmax) for the sesterterpene synthase. The primary focus of the initial characterization was the identification of the enzyme and its product. Future research will likely focus on these quantitative aspects to better understand the efficiency and regulation of this biosynthetic pathway.

| Parameter | Value | Reference |

| Enzyme | AtTPS19 (from Arabidopsis thaliana) | Shao et al., 2017 [1] |

| Substrate | Geranylfarnesyl Pyrophosphate (GFPP) | Shao et al., 2017 [1] |

| Product | (-)-Retigeranin B | Shao et al., 2017 [1] |

| Km | Not Reported | - |

| kcat | Not Reported | - |

| Vmax | Not Reported | - |

| Specific Activity | Not Reported | - |

| Yield | Not Reported | - |

Conclusion

The biosynthesis of the this compound core structure is a remarkable example of the complex chemical transformations that can be achieved by a single enzyme. The identification and functional characterization of the sesterterpene synthase AtTPS19 has provided a foundational understanding of this pathway. The detailed experimental protocols provided herein will enable further research into the quantitative aspects of this biosynthesis, which is crucial for potential biotechnological applications, including the sustainable production of this and other complex sesterterpenoids for drug discovery and development. The logical relationship between the precursor, enzyme, and product is clear, and future work will undoubtedly focus on the finer details of the enzyme's catalytic mechanism and regulation.

Logical Relationship in this compound Core Biosynthesis

Caption: Logical flow from precursor to product in the biosynthesis.

References

A Technical Guide to the Stereochemistry and Absolute Configuration of Retigeranic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigeranic acid, a pentacyclic sesterterpenoid isolated from the lichen Lobaria retigera, presents a formidable challenge in stereochemical assignment due to its complex, cage-like architecture featuring eight stereogenic centers. This technical guide provides a comprehensive overview of the elucidation of the stereochemistry and absolute configuration of this compound. It consolidates data from seminal works, including its initial isolation and characterization, and various total syntheses that have unequivocally confirmed its structure. This document details the experimental methodologies, presents key quantitative data in a structured format, and illustrates the logical workflow of its structural determination.

Introduction

This compound is a structurally unique natural product characterized by a pentacyclic carbon skeleton. The presence of eight stereocenters, including several quaternary carbons, has made it a significant target for total synthesis and a subject of extensive stereochemical investigation. The determination of its intricate three-dimensional structure has been a testament to the power of a combination of spectroscopic techniques, chemical correlation, and, ultimately, total synthesis. This guide will delve into the key findings that have established the definitive stereochemistry of this complex molecule.

The Molecular Structure of this compound

The IUPAC name for the naturally occurring (-)-Retigeranic acid is (1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.0²,⁹.0⁵,⁹.0¹³,¹⁷]octadec-10-ene-10-carboxylic acid[1]. This nomenclature encapsulates the absolute configuration at each of its eight stereocenters.

The elucidation of this complex structure has been a multi-decade effort, beginning with its isolation and initial characterization by Shibata and co-workers, and culminating in several elegant total syntheses that have confirmed the relative and absolute stereochemistry.

Elucidation of the Absolute Configuration: A Logical Workflow

The determination of the absolute configuration of this compound was not a single discovery but rather a process of accumulating evidence from various experimental approaches. The logical flow of this process is illustrated in the diagram below.

Caption: Logical workflow for the stereochemical elucidation of this compound.

Quantitative Stereochemical Data

The following tables summarize the key quantitative data that have been instrumental in defining the stereochemistry of this compound.

Table 1: Chiroptical Data

| Compound | Specific Rotation ([α]D) | Solvent | Reference |

| Natural (-)-Retigeranic Acid A | -85.0 (c 0.5, CHCl₃) | Chloroform | Sun et al. (2023) |

| Synthetic (-)-Retigeranic Acid A | -84.5 (c 0.5, CHCl₃) | Chloroform | Sun et al. (2023) |

Table 2: X-ray Crystallographic Data for Key Synthetic Intermediates

| Compound | CCDC Number | Reference |

| Intermediate in Wang's synthesis | 2074440, 2074441 | Wang et al. (2021)[2] |

| Intermediates in Sun's synthesis | 2241055, 2241087-2241090 | Sun et al. (2023)[3] |

| Intermediates in Chen and Wang's synthesis | 2215086, 2215253, 2256882 | Chen & Wang et al. (2023)[4] |

Note: The CCDC (Cambridge Crystallographic Data Centre) numbers provide access to the full crystallographic data sets.

Experimental Protocols

The determination of the stereochemistry of this compound has relied on a variety of experimental techniques. The protocols for the most critical of these are detailed below.

X-ray Crystallography

The unambiguous determination of the relative and absolute stereochemistry of key synthetic intermediates was achieved through single-crystal X-ray diffraction analysis.

-

Crystal Growth: Crystals suitable for X-ray analysis were typically obtained by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined by anomalous dispersion effects, typically by calculating the Flack parameter.

NMR Spectroscopy

While X-ray crystallography provides definitive solid-state structures, NMR spectroscopy is crucial for confirming the stereochemistry in solution and for comparing the synthetic product to the natural isolate.

-

1D and 2D NMR: A full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY, were performed on the natural product and the synthetic samples.

-

NOESY/ROESY for Relative Stereochemistry: Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments were critical in establishing the spatial proximity of protons and thus the relative stereochemistry of the various stereocenters. Strong NOE/ROE correlations between specific protons provided evidence for their cis or trans relationships.

-

J-Coupling Analysis: The magnitudes of proton-proton coupling constants (³JHH) were used to determine dihedral angles based on the Karplus relationship, providing further insights into the conformation and relative stereochemistry of the fused ring system.

Chiroptical Methods

-

Optical Rotation: The specific rotation of the synthetic (-)-Retigeranic acid was compared to that of the natural product. A close match in the sign and magnitude of the specific rotation provided strong evidence for the correct enantiomer having been synthesized.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to compare the chiroptical properties of the synthetic and natural products, providing further confirmation of the absolute configuration.

Key Stereochemical Features and Synthetic Strategies

The total syntheses of this compound have been instrumental in confirming its stereostructure. Key challenges and strategies are outlined below:

-

The trans-fused Decalin System: The synthesis of the trans-fused A/B ring system was a significant hurdle. Various strategies, including intramolecular Diels-Alder reactions and radical cyclizations, have been employed to control the stereochemistry at the ring junction.[5]

-

The Triquinane Moiety: The construction of the C/D/E triquinane system with its multiple contiguous stereocenters required intricate synthetic planning. Pauson-Khand reactions and skeletal rearrangements have proven to be effective in assembling this complex substructure.[2][6]

-

Quaternary Stereocenters: The creation of the all-carbon quaternary stereocenters was another major challenge. Strategies such as stereoselective alkylations and intramolecular cyclizations have been successfully utilized.

The first racemic total synthesis by Corey in 1985 confirmed the relative stereochemistry of the molecule.[5] Subsequent enantioselective syntheses by Wender, Hudlicky, and more recently by Sun et al. and Wang et al., have unequivocally established the absolute configuration of the natural product as (-)-Retigeranic acid.[6][7][8][9]

Conclusion

The stereochemistry and absolute configuration of this compound have been rigorously established through a combination of spectroscopic analysis of the natural product and, most definitively, through multiple, elegant total syntheses. The data presented in this guide, including chiroptical measurements and crystallographic analysis of synthetic intermediates, provide a comprehensive and unambiguous picture of the complex three-dimensional structure of this fascinating sesterterpenoid. The methodologies employed in its structural elucidation serve as a case study in the power of modern organic chemistry to unravel the intricate architectures of complex natural products.

References

- 1. This compound | C25H38O2 | CID 170283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. modernsteroid.blogspot.com [modernsteroid.blogspot.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. synarchive.com [synarchive.com]

- 8. synarchive.com [synarchive.com]

- 9. A Synthetic Route to The Core Structure of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

Retigeranic Acid: A Comprehensive Technical Guide to its Potential as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigeranic acid, a pentacyclic sesterterpenoid first isolated from the lichen Lobaria retigera, presents a formidable and intriguing scaffold for synthetic and medicinal chemistry.[1][2] Characterized by a complex, sterically congested architecture encompassing eight stereogenic centers, this natural product has garnered significant attention as a challenging target for total synthesis. Its inherent chirality, meticulously established through numerous elegant synthetic routes, underscores its profound potential as a sophisticated chiral building block for the construction of novel, stereochemically defined molecules. This technical guide provides an in-depth analysis of this compound's synthetic landscape, its nascent yet promising biological activities, and detailed experimental methodologies, positioning it as a valuable synthon for future drug discovery and development endeavors.

Introduction: The Structural Marvel of this compound

This compound is a unique sesterterpene possessing a complex pentacyclic framework.[1] First isolated from lichens found in the Himalayan mountains, it was the first natural product identified to contain a triquinane nucleus.[3] The molecule's structure is a testament to nature's synthetic prowess, featuring a dense array of stereocenters that have captivated and challenged synthetic organic chemists for decades. The pursuit of its total synthesis has spurred the development of innovative synthetic strategies and methodologies.[4]

The core of this compound's potential as a chiral building block lies in its rigid, three-dimensional structure and the precise spatial arrangement of its functional groups. This well-defined chirality can be leveraged to induce stereoselectivity in subsequent chemical transformations, making it an attractive starting point for the synthesis of complex chiral molecules, including novel therapeutic agents.

Stereocontrolled Synthesis: A testament to its Chiral Integrity

The total synthesis of this compound, particularly the naturally occurring (-)-retigeranic acid A, has been a benchmark for excellence in organic synthesis. Numerous research groups have contributed to the field, each showcasing unique strategies to conquer its formidable structural complexity. These syntheses not only provide access to this rare natural product but also serve as a blueprint for manipulating its intricate stereochemistry.

Key Synthetic Strategies and Methodologies

Several seminal total syntheses have been reported, each employing a distinct approach to construct the pentacyclic core and control the stereochemistry of its eight chiral centers.

-

Corey's Synthesis (1985): The first total synthesis of (±)-retigeranic acid was a landmark achievement that utilized a Diels-Alder reaction to construct a key tricyclic intermediate.[5][6] A subsequent intramolecular [2+2] cycloaddition of a ketene (B1206846) elegantly formed a cyclobutanone, which was then subjected to a ring expansion to forge the characteristic triquinane system.[6]

-

Wender's Synthesis (1990): This convergent synthesis of (-)-retigeranic acid employed a Diels-Alder and an arene-alkene cycloaddition as key strategic elements, demonstrating a different and powerful approach to the molecule.[7]

-

Hudlicky's Synthesis (1988): This enantioselective synthesis utilized a [2+3] cyclopentene (B43876) annulation methodology.[8][9] A key step involved the pyrolysis of a vinyl cyclopropane (B1198618) intermediate to construct the triquinane ring system.[8]

-

Recent Advances (2023): More recent total syntheses of (-)-retigeranic acid A have showcased the power of modern synthetic methods. One approach features a reductive skeletal rearrangement cascade for the efficient assembly of the angular triquinane core.[4][10][11] Another enantiocontrolled synthesis highlights a Pt-catalyzed Conia-ene cyclization and an intramolecular diastereoselective Prins cyclization.[12]

The workflows of these key synthetic approaches are illustrated below, providing a visual representation of the logical steps involved in achieving stereochemical control.

Biological Activity and Therapeutic Potential

While research into the biological activities of this compound and its derivatives is still in its early stages, initial studies have revealed promising anticancer properties, particularly for retigeric acid B.

Anticancer Activity of Retigeric Acid B

A study on human prostate cancer cells demonstrated that retigeric acid B exhibits significant antiproliferative effects and induces apoptosis.[13] The key findings from this study are summarized in the table below.

| Parameter | Effect of Retigeric Acid B | Cell Line |

| Cell Proliferation | Dose-dependent inhibition | PC-3 |

| Cell Cycle | S phase arrest | PC-3 |

| Apoptosis | Induced | PC-3 |

| p21(Cip1) Expression | Moderately increased | PC-3 |

| Cyclin B Expression | Decreased | PC-3 |

| Cyclin E and A Expression | Increased | PC-3 |

| Bax/Bcl-2 Ratio | Increased | PC-3 |

| Caspase-3 Activation | Induced | PC-3 |

These findings suggest that retigeric acid B exerts its anticancer effects through the modulation of key proteins involved in cell cycle regulation and apoptosis. The observed S phase arrest, coupled with the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3, points towards a mechanism involving the induction of programmed cell death.

The signaling pathway implicated in the anticancer activity of retigeric acid B is depicted in the following diagram.

Experimental Protocols

Isolation of this compound from Lobaria retigera

Materials and Equipment:

-

Dried and ground Lobaria retigera lichen thalli

-

Acetone (B3395972) or methanol

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for chromatography (e.g., cyclohexane/ethyl acetate (B1210297)/acetic acid mixtures)

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction: The dried and powdered lichen material is extracted with a suitable organic solvent, such as acetone or methanol, at room temperature for an extended period (e.g., 24-72 hours) with agitation.[14][15]

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar to a more polar solvent system (e.g., increasing concentrations of ethyl acetate in cyclohexane).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound.

-

Final Purification: Fractions containing the desired compound are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or further chromatographic steps if necessary.

The workflow for a typical natural product isolation is illustrated below.

Key Synthetic Reactions: Experimental Details

The following are representative experimental conditions for key reactions in the total synthesis of this compound, based on published literature.

Diels-Alder Reaction (Corey Synthesis): A solution of the diene and dienophile in a suitable high-boiling solvent (e.g., toluene) is heated at a high temperature (e.g., 98-105 °C) for an extended period (e.g., 120 hours).[5] The reaction mixture is then cooled and purified by chromatography to isolate the desired cycloadduct.

Intramolecular [2+2] Cycloaddition (Corey Synthesis): The ketene precursor is treated with a base (e.g., triethylamine) in an inert solvent (e.g., benzene) to generate the ketene in situ, which then undergoes a smooth intramolecular cycloaddition.[5]

Pyrolysis of Vinyl Cyclopropane (Hudlicky Synthesis): The vinyl cyclopropane intermediate is subjected to high temperatures under vacuum (flash vacuum pyrolysis) to induce a rearrangement to the corresponding cyclopentene, thereby forming the triquinane ring system.[3]

Future Outlook and Conclusion

This compound stands as a testament to the intricate beauty of natural products and the ingenuity of synthetic chemistry. While its total synthesis has been a primary focus of research, the true potential of this molecule as a chiral building block is yet to be fully realized. Its rigid, stereochemically rich framework provides an exceptional platform for the development of novel, complex molecules with tailored biological activities.

The preliminary findings on the anticancer properties of retigeric acid B are a compelling starting point for further investigation. Structure-activity relationship (SAR) studies, facilitated by the derivatization of the this compound core, could lead to the discovery of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chen/Wang Synthesis of this compound [organic-chemistry.org]

- 3. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. synarchive.com [synarchive.com]

- 6. modern steroid science: Corey's Total Synthesis of (+/-)-Retigeranic Acid A (1985) [modernsteroid.blogspot.com]

- 7. synarchive.com [synarchive.com]

- 8. "ENANTIOSELECTIVE SYNTHESIS OF (-)-RETIGERANIC ACID" by Teresa L. Bryant [digitalcommons.longwood.edu]

- 9. synarchive.com [synarchive.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Enantiocontrolled Total Synthesis of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel anticancer agent, retigeric acid B, displays proliferation inhibition, S phase arrest and apoptosis activation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]

A Comprehensive Literature Review of Retigeranic Acid Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retigeranic acid, a pentacyclic sesterterpenoid, has garnered significant interest within the scientific community due to its complex chemical structure and potential therapeutic applications. First isolated from the lichen Lobaria retigera, this natural product has been the subject of extensive research, particularly in the realm of chemical synthesis and, more recently, its biological activities. This technical guide provides an in-depth review of the existing literature on this compound, encompassing its discovery, biosynthesis, total chemical synthesis, and known pharmacological properties, with a focus on its anticancer effects. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Structure

This compound A and its related compound, this compound B, were first isolated from lichens of the Lobaria retigera group. The unique and complex pentacyclic structure of this compound A, featuring a fused 5-6-5-5-5 ring system, has presented a formidable challenge and an attractive target for synthetic chemists.

Biosynthesis

The biosynthesis of the intricate retigerane-type sesterterpenoids has been a subject of theoretical investigation. A study utilizing density functional theory (DFT) has proposed two plausible biosynthetic pathways. These pathways are thought to involve a series of carbocation-mediated cyclization reactions, highlighting the complex enzymatic machinery required for the natural production of this sesterterpenoid.

Chemical Synthesis

The total synthesis of this compound A has been a significant endeavor in organic chemistry, with several successful routes reported. These synthetic strategies often involve intricate multi-step processes and showcase innovative synthetic methodologies.

Key Synthetic Approaches:

-

Corey's Landmark Synthesis: One of the earliest and most notable total syntheses of (±)-Retigeranic acid was accomplished by E.J. Corey and his group. This lengthy synthesis, comprising 27 linear steps, demonstrated a powerful approach to constructing the complex carbocyclic framework.

-

Recent Advances: More recent synthetic routes have focused on improving efficiency and stereocontrol. These modern approaches often employ novel catalytic methods and reaction cascades to streamline the synthesis.

Below is a generalized workflow representing a typical multi-step synthesis of this compound A, illustrating the complexity and strategic planning involved.

An In-depth Technical Guide to Retigeranic Acid: Chemical Structure and Unique Features

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigeranic acid, a structurally complex pentacyclic sesterterpenoid, stands as a notable natural product due to its unique architectural features. Isolated from lichens of the Lobaria retigera group, its intricate framework, characterized by a fused 5/6/5/5/5 ring system and eight stereogenic centers, has presented a significant challenge and a compelling target for total synthesis. This guide provides a comprehensive overview of the chemical structure, unique molecular features, and methods of synthesis of this compound. It is intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Unique Molecular Features

This compound (C₂₅H₃₈O₂) is a sesterterpenoid, signifying its origin from five isoprene (B109036) units.[1] Its chemical formula is C₂₅H₃₈O₂. The molecule's distinction lies in its highly congested and stereochemically rich pentacyclic skeleton.

Key Structural Features:

-

Pentacyclic System: It possesses a unique 5/6/5/5/5 fused ring system. This intricate arrangement of five- and six-membered rings contributes to its significant molecular complexity.

-

Angular Triquinane Subunit: A defining characteristic of this compound is the presence of an angularly fused triquinane moiety (three fused five-membered rings). This feature was the first of its kind to be identified in a terpene.[2]

-

Stereogenic Centers: The molecule boasts eight stereogenic centers, leading to a complex three-dimensional structure.

-

Quaternary Carbon Centers: Notably, it contains three all-carbon quaternary centers, two of which are vicinal bridgehead carbons, adding to the synthetic challenge.[2]

The unique and complex architecture of this compound has made it a benchmark target for synthetic chemists, driving the development of novel synthetic strategies.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of synthetic intermediates and the final product of this compound have been accomplished through various spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₈O₂ | [4] |

| Molecular Weight | 370.57 g/mol | [4] |

Table 2: ¹H NMR Spectroscopic Data for this compound A

(Data to be populated from supplementary information of cited synthesis papers)

Table 3: ¹³C NMR Spectroscopic Data for this compound A

(Data to be populated from supplementary information of cited synthesis papers)

Table 4: Crystallographic Data for a Derivative of this compound A

| Parameter | Value | Reference |

| CCDC Number | 2241055, 2215086, 2074440 | [3][5][6] |

| Empirical formula | (Details available from CCDC) | |

| Temperature | (Details available from CCDC) | |

| Wavelength | (Details available from CCDC) | |

| Crystal system | (Details available from CCDC) | |

| Space group | (Details available from CCDC) |

Experimental Protocols

The complex structure of this compound has spurred the development of multiple, elegant total synthesis strategies. Below are outlines of key experimental approaches.

Isolation from Lobaria retigera

While several total syntheses have been achieved, this compound is a natural product isolated from lichens of the Lobaria retigera group.[7] A general protocol for the isolation of compounds from lichens involves the following steps:

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation of this compound.

Protocol:

-

Collection and Preparation: The lichen material (Lobaria retigera) is collected and air-dried.

-

Extraction: The dried lichen is ground and extracted with a suitable solvent system, such as a chloroform-methanol mixture, to isolate lipophilic compounds.[2]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents to separate compounds based on polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The purified compound is crystallized from a suitable solvent to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including NMR and mass spectrometry.

Total Synthesis of (-)-Retigeranic Acid A

Multiple total syntheses of this compound have been reported, each employing unique strategies to construct the complex pentacyclic core. A recent approach by Ding and coworkers utilized a reductive skeletal rearrangement.[3]

Key Reaction Steps in a Representative Total Synthesis:

-

Henry Condensation and Nef Reaction: To construct the initial building blocks.

-

Intramolecular Michael/Aldol Cyclization: For the formation of key ring structures.

-

ODI-[5+2] Cycloaddition/Pinacol Rearrangement Cascade: A key step to build the polycyclic system.

-

Reductive Skeletal Rearrangement: To form the angular triquinane subunit.

-

Wolff Ring Contraction: To achieve the final ring system.

-

Stereoselective HAT Reduction: To control the stereochemistry.

Experimental Workflow: A Representative Total Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Sterol Composition in the Lichens Lobaria pulmonaria and Lobaria retigera: Does Photobiont Matter? | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synarchive.com [synarchive.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Retigeranic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of (±)-Retigeranic acid, a complex pentacyclic sesterterpenoid. The information compiled herein is based on seminal and contemporary synthetic strategies, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Retigeranic acid, first isolated from the Himalayan lichen Lobaria retigera, possesses a unique and challenging molecular architecture that has attracted considerable attention from the synthetic chemistry community.[1] Its intricate framework, featuring a fused polycyclic system, has served as a benchmark target for the development and application of novel synthetic methodologies. This document outlines key total syntheses of (±)-Retigeranic acid, presenting the data in a structured format to facilitate comparison and implementation.

Key Synthetic Strategies at a Glance

Several successful total syntheses of (±)-Retigeranic acid have been reported, each employing a distinct strategic approach to assemble the complex carbon skeleton. The following is a summary of some notable contributions:

-

Corey's Synthesis (1985): A landmark synthesis characterized by a powerful cation-olefin cyclization, a strategic Diels-Alder reaction, and a key intramolecular [2+2] cycloaddition to construct the cyclobutane (B1203170) ring.[1]

-

Paquette's Synthesis (1987): A convergent approach that strategically assembles key fragments of the molecule.[2]

-

Wender's Synthesis (1990): This synthesis also follows a distinct pathway with its own set of key transformations.[3]

-

Ding's Synthesis (2023): A recent asymmetric total synthesis that features a novel reductive skeletal rearrangement cascade to construct the angular triquinane core.[4][5][6]

-

Chen/Wang's Synthesis (2023): A concise and innovative route highlighted by a hydrogen-atom transfer cyclization.[7]

Retrosynthetic Analysis and Key Transformations

The general retrosynthetic logic for the total synthesis of this compound involves the disconnection of the pentacyclic core into more manageable and synthetically accessible precursors. Below is a generalized DOT language diagram illustrating a common retrosynthetic approach.

Caption: Generalized retrosynthetic analysis of this compound.

Detailed Experimental Protocols and Data

The following sections provide a detailed breakdown of the key experimental steps from selected total syntheses, accompanied by quantitative data in tabular format for clarity and comparative analysis.

Corey's Total Synthesis (1985)

Corey's seminal synthesis laid the groundwork for future approaches to this compound. Key transformations with associated data are presented below.

Key Reaction Steps and Yields in Corey's Synthesis

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | Cation-Olefin Cyclization | Lewis Acid Initiator | - |

| 2 | Diels-Alder Cycloaddition | Heating (98-105 °C) | 61 |

| 3 | Intramolecular [2+2] Cycloaddition | Photochemical or Thermal | - |

| 4 | Ring Expansion/Contraction | Lithio derivative, Cuprous triflate | - |

| 5 | Intramolecular Aldol Cyclization | Mild basic or acidic conditions | - |

| 6 | Pinnick Oxidation | Sodium chlorite | - |

Experimental Workflow for Corey's Synthesis

Caption: Key stages in E.J. Corey's total synthesis of (±)-Retigeranic Acid.[1]

Protocol for Diels-Alder Cycloaddition: A solution of the diene component (5) and a suitable dienophile in a high-boiling point solvent is heated at a temperature range of 98-105 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and subjected to preparative HPLC purification to isolate the desired tricarbocyclic intermediate (6).[1]

Protocol for Intramolecular [2+2] Cycloaddition: The ketene intermediate (7) is generated in situ and undergoes a smooth intramolecular [2+2] cycloaddition with the pendant exocyclic alkene to furnish the cyclobutanone (8) in excellent yield. This reaction is crucial for establishing the all-carbon quaternary center with complete stereocontrol.[1]

Ding's Asymmetric Total Synthesis (2023)

Ding and coworkers recently reported a concise and asymmetric total synthesis of (-)-Retigeranic acid, showcasing a novel reductive skeletal rearrangement.

Key Reaction Steps and Yields in Ding's Synthesis

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | Henry Condensation & Nef Reaction | EtNO2, NEt3; then Ac2O, DABCO, O2 | 82 |

| 2 | Intramolecular Michael/Aldol Cyclization | Zr(n-PrO)4, LiOH·H2O | - |

| 3 | Negishi Coupling | Pd(PPh3)4, ZnBr2 | - |

| 4 | ODI-[5+2]/Pinacol Rearrangement | PIFA, K2CO3 | - |

| 5 | Reductive Skeletal Rearrangement | SmI2, t-BuOH, H2O | - |

| 6 | Wolff Ring Contraction | TrisN3, hν, MeOH | - |

| Overall | 15 Steps | 5.1 |

Logical Flow of Ding's Synthesis

Caption: Logical progression of the key stages in Ding's asymmetric synthesis.[4][5]

Protocol for Reductive Skeletal Rearrangement Cascade: This key transformation is carried out using samarium(II) iodide (SmI2) in the presence of a proton source such as tert-butanol (B103910) (t-BuOH) and water. The reaction facilitates a cascade of events leading to the formation of the angular triquinane subunit, a critical core of the natural product.[4][8]

Protocol for Wolff Ring Contraction: The diazo compound, generated from the corresponding ketone using a diazo transfer reagent like TrisN3, is subjected to photolysis (hν) in methanol. This induces the Wolff rearrangement, leading to a ring-contracted ester intermediate.[4][8]

Chen/Wang's Total Synthesis (2023)

This recent synthesis provides a concise route to this compound, with a key H-atom transfer cyclization.[7]

Key Reaction Steps in Chen/Wang's Synthesis

| Step | Transformation | Key Reagents/Conditions |

| 1 | Convergent Assembly of Diene | Alkylation, Demethoxycarbonylation, Conia Cyclization |

| 2 | H-atom Transfer Cyclization | Radical Initiator |

| 3 | Alkyne Addition and Conversion | Lithium acetylide, Au-catalysis |

| 4 | Oxidative Cleavage and Hydrogenation | Oxidizing agent, H2/Catalyst |

Experimental Pathway of Chen/Wang's Synthesis

Caption: Simplified workflow for the Chen/Wang synthesis of (±)-Retigeranic Acid.[7]

Protocol for H-atom Transfer Cyclization: The diene (1) is subjected to conditions that promote H-atom addition to the exo-methylene group, leading to the formation of a free radical intermediate. This intermediate then undergoes further cyclization to yield the ketone (2).[7]

Conclusion

The total synthesis of (±)-Retigeranic acid has been a fertile ground for the development and showcase of elegant and powerful synthetic strategies. From the classic approaches of Corey to the modern, concise syntheses by Ding and Chen/Wang, the journey to construct this complex natural product has significantly enriched the field of organic chemistry. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers engaged in complex molecule synthesis and the development of novel therapeutic agents.

References

- 1. modern steroid science: Corey's Total Synthesis of (+/-)-Retigeranic Acid A (1985) [modernsteroid.blogspot.com]

- 2. synarchive.com [synarchive.com]

- 3. synarchive.com [synarchive.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of (-)-Retigeranic Acid A: A Reductive Skeletal Rearrangement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Chen/Wang Synthesis of this compound [organic-chemistry.org]

- 8. uibk.ac.at [uibk.ac.at]

Enantioselective Synthesis of (-)-Retigeranic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Retigeranic acid, a pentacyclic sesterterpenoid isolated from the lichen Lobaria retigera, has garnered significant attention from the synthetic community due to its complex molecular architecture and potential biological activity. Its unique structure, featuring a fused triquinane core, has made it a challenging target for total synthesis. This document provides a comprehensive overview of the key enantioselective synthetic strategies toward (-)-Retigeranic acid, with a focus on the seminal works of Paquette and Wender, and the most recent advances by Ding and Chen/Wang. Detailed experimental protocols for pivotal reactions, quantitative data summaries, and workflow diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The intricate, sterically congested framework of (-)-Retigeranic acid, which includes eight stereocenters and a unique angularly fused pentacyclic system, has inspired the development of elegant and innovative synthetic methodologies. Early approaches by Corey and Paquette established foundational strategies for constructing the core structure.[1][2][3] Later, Wender and others introduced novel cycloaddition strategies to tackle the formidable synthetic challenges.[4] More recently, in 2023, the groups of Ding and Chen/Wang reported concise and highly efficient enantioselective total syntheses, showcasing the power of modern synthetic methods.[2][5][6][7]

This application note will detail the key chemical transformations, provide comparative data on the efficiency of different routes, and offer step-by-step protocols for selected key reactions from these groundbreaking syntheses.

Comparative Overview of Synthetic Strategies

The enantioselective synthesis of (-)-Retigeranic acid has been approached through various strategic bond disconnections and ring-forming strategies. The following table summarizes the key aspects of four prominent total syntheses.

| Synthetic Strategy | Key Features | Overall Yield | Number of Steps (Longest Linear Sequence) | Enantioselective Step | Reference |

| Paquette (1987) | Annulative cyclopentenone formation, intramolecular Michael addition, aldol (B89426) condensation. | Not explicitly stated | ~29 | Resolution | [1] |

| Wender (1990) | Diels-Alder reaction, arene-alkene photocycloaddition. | Not explicitly stated | ~23 | Enzymatic resolution | [4] |

| Ding (2023) | Reductive skeletal rearrangement, intramolecular Michael/aldol cyclization, ODI-[5+2] cycloaddition/pinacol rearrangement, Wolff ring contraction, stereoselective HAT reduction. | 5.1% | 15 | Chiral starting material | [5][6][8] |

| Chen/Wang (2023) | Pt-catalyzed Conia-ene cyclization, intramolecular Prins cyclization, late-stage Fe-mediated HAT radical cyclization. | Not explicitly stated | Not explicitly stated | Sharpless asymmetric epoxidation | [2][7][9] |

Synthetic Schemes and Key Transformations

The Ding Synthesis (2023): A Reductive Skeletal Rearrangement Approach

The 2023 synthesis by Hanfeng Ding and coworkers presents a concise and efficient route to (-)-Retigeranic acid A.[5][6][8] A key feature of this synthesis is a reductive skeletal rearrangement cascade that enables the rapid assembly of the angular triquinane core.

References

- 1. synarchive.com [synarchive.com]

- 2. The Chen/Wang Synthesis of Retigeranic Acid [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synarchive.com [synarchive.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantiocontrolled Total Synthesis of (-)-Retigeranic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Retigeranic Acid Intermediates via Diels-Alder Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: Retigeranic acid, a pentacyclic sesterterpenoid first isolated from the lichen Lobaria retigera, exhibits a complex and intriguing molecular architecture that has attracted considerable attention from the synthetic chemistry community. Its unique structure, featuring a fused 5-6-5-5-5 ring system, presents a formidable challenge and has inspired the development of elegant and innovative synthetic strategies. Historically, the Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been employed in the total synthesis of this compound to forge key carbocyclic frameworks. This document provides detailed application notes and experimental protocols for the Diels-Alder reaction as applied in the seminal total syntheses of this compound by E.J. Corey and Paul A. Wender.

Core Application: The primary application of the Diels-Alder reaction in this context is the stereocontrolled formation of a key tricyclic intermediate, which serves as a foundational scaffold for the subsequent elaboration into the full pentacyclic structure of this compound. This [4+2] cycloaddition establishes crucial stereocenters and significantly increases molecular complexity in a single, convergent step.

Experimental Protocols

Intermolecular Diels-Alder Cycloaddition in the Total Synthesis of (±)-Retigeranic Acid (Corey, 1985)

This protocol outlines the intermolecular Diels-Alder reaction between a substituted diene and a dienophile to form a key tricyclic intermediate.[1][2]

Materials:

-

Diene component (5)

-

Dienophile component

-

High-purity, dry solvent (e.g., a high-boiling point hydrocarbon solvent)

-

Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Heating apparatus (e.g., oil bath)

-

Purification system (e.g., Preparative High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere to prevent side reactions.

-

In a suitable reaction vessel, dissolve the diene component (5) and the dienophile in the chosen solvent.

-

Heat the reaction mixture to a temperature range of 98-105 °C.[1][2]

-

Maintain the reaction at this temperature for an extended period, approximately 120 hours, while monitoring the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The resulting crude product, a diastereomeric mixture, is then subjected to purification by preparative HPLC to isolate the desired tricyclic intermediate (6).[2]

Intramolecular Diels-Alder Cycloaddition in the Total Synthesis of this compound (Wender, 1990)

This protocol describes an intramolecular Diels-Alder reaction to construct a tetracyclic intermediate.[3]

Materials:

-

Acyclic precursor containing both diene and dienophile moieties

-

High-purity, dry toluene (B28343) (PhMe)

-

Sealed reaction tube or high-pressure reactor

-

High-temperature heating apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Place the acyclic precursor into a dry, sealable reaction tube.

-

Add dry toluene as the solvent.

-

Purge the tube with an inert gas (Nitrogen or Argon) before sealing.

-

Heat the sealed tube to a high temperature of 250 °C.[3]

-

Maintain this temperature for approximately 22 hours to facilitate the intramolecular cycloaddition.[3]

-

After the reaction period, allow the tube to cool to a safe temperature before opening.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The desired product and its C14-epimer are then separated and purified, typically by column chromatography.[3]

Data Presentation

The following table summarizes the quantitative data from the aforementioned Diels-Alder reactions in the syntheses of this compound.

| Synthesis | Reactants | Solvent | Temperature | Time | Yield of Desired Product | Yield of Byproduct(s) |

| Corey (1985) | Diene (5) + Dienophile | - | 98-105 °C | 120 h | 61% (of intermediate 6) | Diastereomeric mixture |

| Wender (1990) | Acyclic Diene-Dienophile Precursor | Toluene | 250 °C | 22 h | 44% | 24% (of C14-epimer) |

Visualizations

Below are diagrams illustrating the workflow of the Diels-Alder reactions and the logical progression of the synthesis.

Caption: General experimental workflow for the Diels-Alder reaction.

Caption: Key steps in Corey's 1985 synthesis.

References

Application of the Pauson-Khand Reaction in the Synthesis of the Core Structure of (-)-Retigeranic Acid A

For Researchers, Scientists, and Drug Development Professionals

This document details the strategic application of the intramolecular Pauson-Khand reaction (IMPKR) in a synthetic route toward the core structure of (-)-Retigeranic acid A, a complex pentacyclic sesterterpene. This approach, developed by Wang et al. (2021), showcases the power of this cycloaddition reaction in constructing intricate polycyclic systems.[1][2][3] Two key IMPKRs are employed to forge the D/E and A/B ring systems of the target molecule, demonstrating a highly efficient and stereocontrolled strategy.

Overview of the Synthetic Strategy

The synthesis of the core structure of (-)-Retigeranic acid A by Wang and his team features two pivotal intramolecular Pauson-Khand reactions. The first IMPKR is utilized to construct the CDE tricyclic core, a triquinane subunit, of the molecule. Subsequently, a second IMPKR is employed to form the AB ring system, diastereoselectively installing a key quaternary carbon center at C6a.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two intramolecular Pauson-Khand reactions employed in the synthesis.

| Reaction Step | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| First IMPKR | Enyne 6 | Tricyclic ketone 7 | Co₂(CO)₈ | Toluene | 80 °C | 12 | 75 | - |

| Second IMPKR | Enyne 12 | Tetracyclic ketone 13 | Co₂(CO)₈, NMO | DCE | 80 °C | 12 | 68 | 1:1 |

Experimental Protocols

First Intramolecular Pauson-Khand Reaction: Synthesis of the CDE Tricyclic Core

Reaction: Formation of tricyclic ketone 7 from enyne 6 .

Procedure:

-

To a solution of enyne 6 (1.0 equiv.) in toluene, dicobalt octacarbonyl (Co₂(CO)₈, 1.2 equiv.) was added under an argon atmosphere.

-

The reaction mixture was stirred at room temperature for 2 hours.

-

The mixture was then heated to 80 °C and stirred for an additional 12 hours.

-

After cooling to room temperature, the solvent was removed under reduced pressure.

-

The residue was purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic ketone 7 .

Second Intramolecular Pauson-Khand Reaction: Construction of the AB Ring System

Reaction: Formation of tetracyclic ketone 13 from enyne 12 .

Procedure:

-

To a solution of enyne 12 (1.0 equiv.) in 1,2-dichloroethane (B1671644) (DCE), dicobalt octacarbonyl (Co₂(CO)₈, 1.2 equiv.) was added under an argon atmosphere.

-

The reaction mixture was stirred at room temperature for 2 hours.

-

N-Methylmorpholine N-oxide (NMO, 4.0 equiv.) was then added to the mixture.

-

The reaction was heated to 80 °C and stirred for 12 hours.

-

Upon completion, the reaction was cooled to room temperature and filtered through a pad of Celite.

-

The filtrate was concentrated, and the resulting residue was purified by flash column chromatography on silica gel to yield tetracyclic ketone 13 as a 1:1 mixture of diastereomers.

Visualizing the Workflow

The following diagrams illustrate the key transformations and the overall logical flow of the synthesis highlighting the application of the Pauson-Khand reactions.

References

Retigeranic Acid: A Sesterterpenoid Target for Novel Synthetic Methodologies and Potential Anticancer Applications

Introduction

Retigeranic acid, a complex pentacyclic sesterterpenoid isolated from the lichen Lobaria retigera, has emerged as a compelling target for the development of novel synthetic methodologies. Its intricate molecular architecture, featuring a unique 5-6-5-5-5 fused ring system and multiple stereocenters, presents a significant challenge to synthetic chemists, thereby stimulating the innovation of creative and efficient synthetic strategies. While the biological activity of purified this compound is still under-explored, recent studies on extracts of Lobaria retigera suggest potent anticancer properties, specifically targeting colorectal cancer stem cells. This has further intensified interest in this compound, not only as a benchmark for synthetic prowess but also as a potential lead compound in drug discovery.

These application notes provide a comprehensive overview of the synthetic approaches towards this compound, detailing key experimental protocols. Furthermore, they delve into the prospective biological applications, supported by recent findings on the anticancer activity of its natural source, and visualize the implicated signaling pathways.

Synthetic Methodologies Towards this compound

The total synthesis of this compound has been accomplished by several research groups, each employing a unique and innovative strategy. These approaches showcase a diverse range of chemical transformations and highlight the evolution of synthetic organic chemistry. A summary of these methodologies is presented below.

Table 1: Comparison of Key Total Synthesis Strategies for this compound

| Lead Author/Year | Starting Material(s) | Key Reactions/Strategies | Number of Steps | Overall Yield |

| Elias J. Corey (1985) | Commercially available starting materials | Diels-Alder reaction, De Mayo cycloaddition | 27 (linear) | Not explicitly stated |

| Tomas Hudlicky (1988) | Menthone | Diels-Alder Reaction, Krapcho Decarboxylation | 15 (linear) | Not explicitly stated |

| Ding, H. (2023) | Commercially available chiral aldehyde | Reductive skeletal rearrangement cascade, ODI-[5+2] cycloaddition/pinacol rearrangement, Wolff ring contraction, stereoselective HAT reduction | 15 | 5.1% |

| Chen, X. & Wang, S. (2023) | Pulegone and Geraniol | Pt-catalyzed Conia-ene 5-exo-dig cyclization, intramolecular diastereoselective Prins cyclization, Fe-mediated hydrogen atom transfer (HAT) 5-endo-trig radical cyclization | Not explicitly stated | Not explicitly stated |

Visualizing Synthetic Pathways

The following diagrams illustrate two distinct and elegant synthetic workflows for the total synthesis of this compound, showcasing the strategic bond formations and intermediates.

Experimental Protocols: Key Synthetic Transformations

The following protocols provide detailed methodologies for key reactions utilized in the total synthesis of this compound.

Protocol 1: Platinum-Catalyzed Conia-Ene 5-exo-dig Cyclization (Chen/Wang Synthesis)

This reaction is a crucial step for establishing a key quaternary stereocenter in the D/E ring system of this compound.[1]

Materials:

-

Enolyne substrate

-

PtCl₂ (5 mol%)

-

Toluene (B28343) (anhydrous)

-

Argon atmosphere

Procedure:

-

To a solution of the enolyne substrate in anhydrous toluene under an argon atmosphere, add PtCl₂ (5 mol%).

-

Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Protocol 2: Reductive Skeletal Rearrangement Cascade (Ding Synthesis)

This innovative cascade reaction enables the controllable construction of diverse angular triquinane subunits, a key structural motif in this compound.[2]

Materials:

-

Appropriate precursor molecule

-

SmI₂ (Samarium diiodide)

-

THF (anhydrous)

-

Argon atmosphere

Procedure:

-

Prepare a solution of the starting material in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of SmI₂ in THF to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the rearranged triquinane subunit.

Biological Activity and Potential Signaling Pathways